4-Fluoro-3-phenoxybenzoic acid
Overview
Description
4-Fluoro-3-phenoxybenzoic acid is a compound that is structurally related to several research subjects in the provided papers. While the papers do not directly discuss 4-Fluoro-3-phenoxybenzoic acid, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and conditions. For instance, the synthesis of 4-Fluoro-3-phenoxybenzaldehyde was achieved through a Sommelet reaction, involving chlorination and further reactions to yield the desired product with high purity . Similarly, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from a related benzoic acid derivative involved multiple steps including nitration, esterification, and hydrolysis, resulting in a high overall yield . These methods suggest that the synthesis of 4-Fluoro-3-phenoxybenzoic acid could also involve multi-step reactions with careful control of conditions to achieve high purity and yield.
Molecular Structure Analysis
The molecular structure and vibrational properties of compounds similar to 4-Fluoro-3-phenoxybenzoic acid have been studied using techniques such as X-ray diffraction and vibrational spectroscopy. For example, the structural and conformational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed, revealing planar carbonyl and thiourea groups stabilized by intramolecular hydrogen bonding . This suggests that 4-Fluoro-3-phenoxybenzoic acid may also exhibit specific conformational features influenced by its functional groups and intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of fluorinated benzoic acids can be inferred from studies on similar compounds. The anaerobic transformation of phenol to benzoate via para-carboxylation using fluorinated analogues indicates that the introduction of a carboxyl group occurs para to the phenolic hydroxyl group . This suggests that the chemical reactions involving 4-Fluoro-3-phenoxybenzoic acid may also proceed through specific regioselective pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-Fluoro-3-phenoxybenzoic acid can be deduced from their synthesis and structural analysis. For instance, the solid-state chemistry of organic polyvalent iodine compounds and their topotactic transformations provide insights into the stability and reactivity of aromatic compounds under various conditions . Additionally, the luminescence studies of lanthanide complexes with 4-fluorobenzoic acid reveal the potential photophysical properties that could be expected from 4-Fluoro-3-phenoxybenzoic acid, such as fluorescence under ultraviolet excitation .
Scientific Research Applications
Synthesis and Insecticidal Activity
4-Fluoro-3-phenoxybenzoic acid plays a significant role in the synthesis of certain chemical compounds. For example, it is a precursor in the synthesis of 1,3,4-oxadiazoles, which have demonstrated low insecticidal activity against various crop pests (Mohan et al., 2004).
Environmental and Biodegradation Studies
This compound is also relevant in environmental and biodegradation studies. Research has explored its role as a metabolite in the degradation of certain insecticides and its transformation in various biological and environmental processes. For example, studies on anaerobic transformation of phenol to benzoate have used fluorinated analogues like 4-fluoro-3-phenoxybenzoic acid to elucidate the mechanism of transformation (Genthner, Townsend, & Chapman, 1989). Additionally, its presence has been used to facilitate the detection of the formation of 4-hydroxybenzoate and benzoate from phenol in methanogenic consortia (Londry & Fedorak, 1993).
Detection and Analysis
Another significant application of 4-fluoro-3-phenoxybenzoic acid is in the field of analytical chemistry, particularly in the detection and analysis of various substances. It has been identified as a characteristic urinary marker for cyfluthrin exposure, a type of pyrethroid, in human urine samples. This is significant for monitoring occupational exposure to certain insecticides (Kühn et al., 1996).
Biochemical Studies
Research has also included the use of 4-fluoro-3-phenoxybenzoic acid in biochemical studies. For example, it has been used in studies to understand the metabolism of certain compounds by specific bacterial strains. This includes the identification and characterization of a Pseudomonas strain capable of metabolizing phenoxybenzoates, where 4-fluoro-3-phenoxybenzoic acid was used to study the metabolism of diaryl ether compounds (Topp & Akhtar, 1991).
Synthesis of New Molecules
The compound is also integral in the synthesis of new biologically active molecules. It has been used as a pharmacophore in the synthesis of new antibacterial agents, demonstrating its versatility in medicinal chemistry (Holla, Bhat, & Shetty, 2003).
Biomedical Research
Furthermore, 4-fluoro-3-phenoxybenzoic acid finds application in biomedical research. For instance, it has been involved in the development of sensitive assays, like a fluorescence enzyme immunoassay for detecting its metabolites in biological samples, which is vital for monitoring human exposure to certain pesticides (Huo et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-phenoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXNXMTVRWIUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228005 | |
Record name | 4-Fluoro-3-phenoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-phenoxybenzoic acid | |
CAS RN |
77279-89-1 | |
Record name | 4-Fluoro-3-phenoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77279-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-phenoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077279891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-3-phenoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-phenoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluoro-3-phenoxybenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2KNN3JH97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.